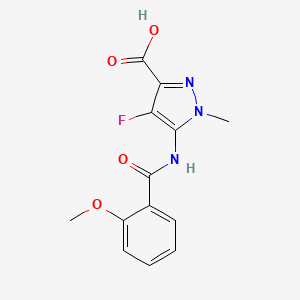

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12FN3O4 and its molecular weight is 293.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1707392-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 293.25 g/mol. The compound features a pyrazole core substituted with a fluorine atom and a methoxybenzamido group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, with IC50 values in the low micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.08 |

| Compound B | MCF-7 | 5.33 |

| Compound C | PC-3 | 1.48 |

In particular, the presence of the methoxy group in the structure has been correlated with enhanced anticancer activity against several cancer types, including breast and prostate cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking studies that suggested binding to the colchicine site on tubulin . The compound's ability to induce apoptosis has also been noted, with alterations in Bcl-2 and Bax expression levels indicating a pro-apoptotic mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of cytokine production and interference with signaling pathways such as p38 MAPK .

Case Studies

- Study on Pyrazole Derivatives : A comprehensive study involving various pyrazole derivatives reported that compounds similar to this compound demonstrated marked inhibition of cancer cell proliferation across multiple lines, reinforcing the significance of structural modifications in enhancing biological activity .

- Mechanistic Insights : In vitro assays conducted on cell lines treated with this compound revealed significant changes in cell viability and proliferation rates, supporting its role as a potential therapeutic agent against cancer .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyrazole Ring

The fluorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid and methoxybenzamido groups.

-

Reaction with Amines :

Fluoropyrazoles undergo substitution with primary/secondary amines to form amino derivatives. For example, fluoropyrazole analogs react with hydrazines or alkylamines under mild conditions (e.g., DMF, 60–80°C) to yield substituted pyrazoles .

Example Reaction :

Conditions: DMF, 80°C, 6–8 hours.

Cyclization and Condensation Reactions

The carboxylic acid group at position 3 and the amide group at position 5 enable cyclization or condensation with bifunctional reagents:

-

Formation of Heterocyclic Systems :

Reaction with thiourea or guanidine derivatives generates fused pyrazolo[3,4-d]pyrimidines or thiazole hybrids. Such reactions typically require acidic or basic catalysts (e.g., POCl₃ or NaH) .

Example Pathway :

-

Activation of the carboxylic acid via chloride formation (SOCl₂).

-

Condensation with thiourea to form a thioamide intermediate.

-

Cyclization under heat to yield a pyrazolo-thiazine derivative .

Acid-Base Reactions and Salt Formation

The carboxylic acid group participates in salt formation with inorganic/organic bases:

| Base | Product | Solubility | Application |

|---|---|---|---|

| NaOH | Sodium salt | Water-soluble | Improved bioavailability |

| Diethylamine | Amine salt | Organic-soluble | Catalysis or complexation |

| Hydroxylamine | Hydroxamic acid derivative | Variable | Chelation or prodrug synthesis |

Data adapted from studies on 4-fluoro-pyrazole-3-carboxylic acid analogs .

Catalytic Functionalization

Transition-metal-catalyzed reactions modify the methoxybenzamido or pyrazole moieties:

-

Suzuki-Miyaura Coupling :

The methoxybenzamido group’s aryl ring can undergo cross-coupling with boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at the ortho position of the methoxy group .

Optimized Conditions :

Oxidation and Reduction

-

Oxidation :

The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance from the methoxybenzamido group may reduce efficiency . -

Reduction :

The amide group is resistant to standard reducing agents (e.g., LiAlH₄), but selective reduction of nitro or ketone intermediates (if present) is feasible .

Thermal and Photochemical Stability

Studies on related fluoropyrazoles indicate:

Propiedades

IUPAC Name |

4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMCKTDUARHEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.